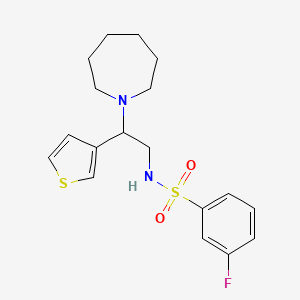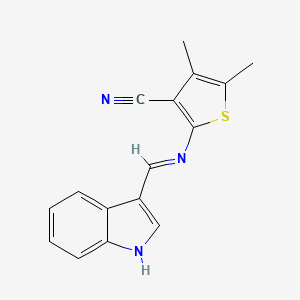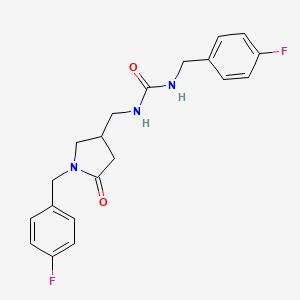
1-(4-Fluorobenzyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "compound 1" and is a urea-based inhibitor of the enzyme dipeptidyl peptidase 4 (DPP-4). DPP-4 inhibitors are used in the treatment of type 2 diabetes mellitus, as they increase insulin secretion and decrease glucagon secretion.
Aplicaciones Científicas De Investigación
Role in Neural Systems and Eating Disorders
- Study 1: Investigated the effects of GSK1059865, a selective Orexin-1 Receptor (OX1R) antagonist, in a binge eating model in female rats. This compound, structurally related to 1-(4-Fluorobenzyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea, demonstrated a reduction in binge eating behaviors, suggesting a potential application in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Radiochemistry and Molecular Imaging
- Study 2: Described the synthesis of a potent nonpeptide CCR1 antagonist, involving a structure similar to 1-(4-Fluorobenzyl)-3-urea. This study highlights the potential of such compounds in molecular imaging and radiochemistry (Mäding et al., 2006).
Structure-Activity Relationships in Medicinal Chemistry
- Study 3: Focused on the synthesis and testing of 7-substituted 1,1-diphenyl-hexahydro-oxazolo pyrazin-3-ones for Neuropeptide S antagonist activity. 4-Fluorobenzyl urea derivatives showed potent antagonist activity, indicating their importance in medicinal chemistry for targeting specific neural receptors (Zhang et al., 2008).
Applications in Polymer Science
- Study 4: Explored the reactions of urea with methylolphenols under acidic conditions, suggesting applications in polymer science and materials engineering. This study underscores the versatility of urea derivatives in forming complex molecular structures (Tomita & Hse, 1992).
Applications in Nonlinear Optics and Material Science
- Study 8: Investigated the molecular complexation of 4-hydroxy-4'-nitrobiphenyl/stilbene with 4-substituted pyridine-1-oxide, leading to the formation of materials with significant second harmonic generation activity. This suggests potential applications in nonlinear optics and the development of new materials (Muthuraman et al., 2001).
Characterization and Synthesis of Photoproducts
- Study 18: Described the photodegradation of a thiadiazole-urea herbicide, involving structural changes and rearrangements similar to the compounds of interest. This provides insights into the stability and degradation patterns of similar compounds (Moorman et al., 1985).
Mecanismo De Acción
Target of Action
A structurally similar compound, 1-(4-fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, has been reported to have a low nanomolar affinity for the sigma-1 receptor . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling and cell survival .
Mode of Action
If it is similar to the aforementioned structurally similar compound, it may bind to the sigma-1 receptor, modulating the function of this receptor and influencing cellular processes .
Biochemical Pathways
Sigma-1 receptor ligands are known to influence several biochemical pathways, including calcium signaling and cell survival pathways .
Result of Action
Sigma-1 receptor ligands can influence cellular survival and may have implications in conditions such as neurodegenerative diseases .
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O2/c21-17-5-1-14(2-6-17)10-23-20(27)24-11-16-9-19(26)25(13-16)12-15-3-7-18(22)8-4-15/h1-8,16H,9-13H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFLMFSIEDOQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-[(E)-2-nitroethenyl]pyridine](/img/structure/B2537353.png)
![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2537357.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537358.png)

![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2537362.png)


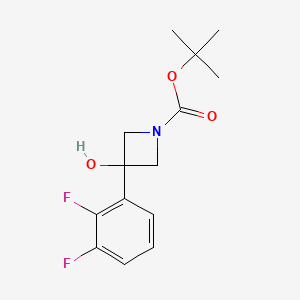
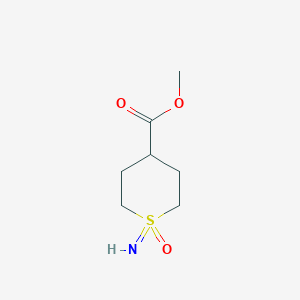
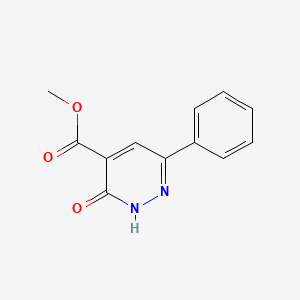
![1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-(4-nitrophenyl)thiourea](/img/structure/B2537368.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2537370.png)
